O-tert-Butylthreonine tert-butyl ester: A Technical Guide for Researchers
O-tert-Butylthreonine tert-butyl ester: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
O-tert-Butylthreonine tert-butyl ester, systematically named tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate and commonly abbreviated as H-Thr(tBu)-OtBu, is a pivotal protected amino acid derivative. Its strategic design, featuring tert-butyl protecting groups for both the side-chain hydroxyl and the C-terminal carboxyl groups, makes it an indispensable tool in modern peptide synthesis and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).
Core Chemical and Physical Properties
O-tert-Butylthreonine tert-butyl ester is primarily a research chemical, valued for its ability to introduce a protected threonine residue into a peptide sequence. The tert-butyl groups enhance the solubility of the amino acid derivative in organic solvents commonly used in synthesis and are readily removed under specific acidic conditions, ensuring the integrity of the final peptide.[1]
Key Identifiers and Physicochemical Data
The following tables summarize the key identifiers and physicochemical properties of O-tert-Butylthreonine tert-butyl ester.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5854-78-4 |
| Molecular Formula | C₁₂H₂₅NO₃ |
| Molecular Weight | 231.33 g/mol [1] |
| IUPAC Name | tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate[1] |
| Common Synonyms | H-Thr(tBu)-OtBu, O-tert-Butyl-L-threonine tert-butyl ester |
| InChI Key | PPDIUNOGUIAFLV-BDAKNGLRSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Colorless to light yellowish liquid[2] |
| Boiling Point | 70°C at 0.8 mmHg[2] |
| Storage Temperature | Keep in a dark place, sealed in dry, store in a freezer under -20°C[3] |
Table 3: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Representative data: Peaks corresponding to the two tert-butyl groups, the alpha- and beta-protons of the threonine backbone, and the amine proton. |
| ¹³C NMR | Representative data: Resonances for the carbonyl carbons of the ester and the tert-butoxy groups, as well as the carbons of the threonine backbone. |
| IR Spectroscopy | Representative data for Fmoc-Thr(tBu)-OH: Characteristic absorption bands for N-H, C=O (ester and carbamate), and C-O bonds.[4] |
Synthesis of O-tert-Butylthreonine tert-butyl ester
The synthesis of O-tert-Butylthreonine tert-butyl ester typically involves the protection of both the hydroxyl and carboxylic acid functionalities of L-threonine using a tert-butylating agent. A common method employs isobutene in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis via Acid-Catalyzed Tert-Butylation
This protocol is a representative method based on principles described in the literature.[5][6]
Materials:
-
L-threonine
-
1,4-Dioxane
-
Solid acid catalyst (e.g., ZSM-5 supported silicotungstic acid)[6]
-
Isobutene gas
-
Hexane
-
Deionized water
-
Glacial acetic acid
Procedure:
-
In a suitable reaction vessel, dissolve L-threonine in 1,4-dioxane.
-
Add the solid acid catalyst to the solution and stir until a homogeneous mixture is achieved.
-
Cool the reaction mixture and begin to bubble isobutene gas through the solution.
-
Maintain the reaction at a controlled temperature, continuing the introduction of isobutene for several hours.
-
After the initial period, continue the reaction with intermittent isobutene addition until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture to obtain the crude product.
-
Extract the crude product with hexane and wash with deionized water.
-
The organic phase, containing the desired product, is then subjected to distillation under reduced pressure to remove the solvent and obtain the purified O-tert-Butylthreonine tert-butyl ester as a liquid.
-
For further purification and to obtain a solid form, the product can be crystallized from a mixture of glacial acetic acid and cyclohexane.[5]
References
- 1. H-Thr(tBu)-OtBu | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. H-Thr(Tbu)-Otbu [chembk.com]
- 3. rsc.org [rsc.org]
- 4. N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | C23H27NO5 | CID 6364643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103483212B - Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt - Google Patents [patents.google.com]
- 6. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]
